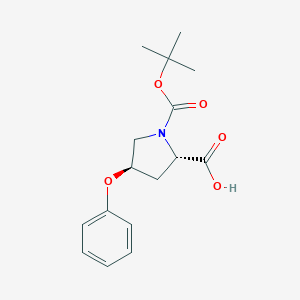

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid

Description

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid (CAS: 336818-78-1) is a Boc-protected pyrrolidine derivative with a phenoxy substituent at the 4-position. Its molecular formula is C₁₆H₂₁NO₄, and molecular weight is 291.34 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Key structural features include:

- Stereochemistry: The 2S,4R configuration defines its spatial arrangement, critical for biological activity.

- Phenoxy group: Enhances lipophilicity and modulates electronic properties compared to simpler substituents.

- Carboxylic acid functionality: Enables further derivatization, such as peptide coupling or salt formation.

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZJNCETIGXIO-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and phenol.

Protection: The pyrrolidine ring is protected using the Boc group to prevent unwanted reactions during subsequent steps.

Substitution: The phenoxy group is introduced through a nucleophilic substitution reaction, where the phenol reacts with a suitable leaving group on the pyrrolidine ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters, such as temperature, pressure, and reaction time.

Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are used to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its chiral nature allows for the development of drugs with specific biological activities, enhancing efficacy and reducing side effects.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as epilepsy and other neurological disorders. For instance, compounds derived from this compound have shown promise in modulating neurotransmitter systems, which is critical for therapeutic interventions in these diseases .

Peptide Synthesis

Solid-Phase Peptide Synthesis

This compound is extensively employed in solid-phase peptide synthesis (SPPS), a method that allows for the efficient construction of complex peptides with high purity. The Boc protecting group facilitates selective reactions while maintaining the integrity of the peptide chain.

Application Example

In a study focused on synthesizing peptide-based inhibitors for various biological targets, this compound was utilized to enhance the yield and efficiency of the synthesis process, demonstrating its utility as a building block in peptide chemistry .

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis, allowing chemists to create diverse molecular architectures. Its unique stereochemistry enables the formation of various derivatives that can be tailored for specific applications.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | Alkyl halides | New alkyl or aryl groups |

Biochemical Studies

Investigating Enzyme Interactions

Researchers utilize this compound to study enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates allows scientists to probe biochemical pathways effectively.

Mechanism of Action Analysis

The compound's interaction with specific enzymes can lead to insights into their catalytic mechanisms. For example, studies have indicated that it can act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Material Science

Development of Novel Materials

In material science, this compound is explored for creating materials with tailored chemical properties. Its derivatives are being investigated for applications in drug delivery systems and advanced polymers.

Mechanism of Action

The mechanism of action of (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid

- Structure: Replaces phenoxy with a phenyl group.

- Properties: Increased hydrophobicity due to the absence of the oxygen atom in the substituent. CAS: 336818-78-1 (same as the target compound, possibly an error in documentation) . Classified as non-hazardous under GHS .

(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid

- Structure : Stereoisomer with 4S configuration.

- Impact : Altered spatial orientation may reduce affinity for biological targets compared to the 4R isomer .

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Functional Group Variations

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid

- Structure : Features Fmoc (fluorenylmethyloxycarbonyl) and tritylmercapto groups.

- Applications : Used in peptide synthesis; Fmoc offers orthogonal protection strategies compared to Boc .

- Hazards: No known hazards reported .

(2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

- Structure: Contains both Boc and Fmoc groups, with an amino substituent.

- Molecular Weight : 452.51 g/mol.

- Use : Dual protection enables sequential deprotection in solid-phase synthesis .

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (Hydroxyproline)

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Stereochemical Impact : The 4R configuration in the target compound enhances bioactivity compared to 4S isomers, as seen in receptor binding studies .

- Protective Group Utility : Boc offers stability in acidic conditions, while Fmoc is base-labile, enabling sequential synthesis .

- Toxicity Trends: Phenyl-substituted analogs exhibit higher toxicity than phenoxy derivatives, likely due to increased membrane permeability .

Biological Activity

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid is a chiral compound recognized for its unique stereochemistry and significant biological activity. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly in the development of enzyme inhibitors and as a building block for complex organic molecules. Its structure includes a Boc (tert-butoxycarbonyl) protecting group that enhances stability and reactivity, making it a valuable intermediate in various chemical reactions.

The compound's molecular formula is with a molecular weight of 265.29 g/mol. The presence of the phenoxy group contributes to its biological interactions, allowing it to engage effectively with specific molecular targets.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors within biological systems. The stereochemistry enables the compound to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can lead to modulation of enzymatic activity, alteration of signal transduction pathways, and effects on gene expression.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit proteases and other key enzymes that play roles in disease mechanisms.

- Protein-Ligand Interactions : Its unique structure allows it to serve as a probe in studies examining protein-ligand interactions, which are critical for understanding biochemical pathways and drug design.

- Pharmaceutical Development : As a precursor in drug synthesis, this compound is being explored for its potential in treating neurological and inflammatory diseases due to its ability to modulate biological pathways effectively.

Table 1: Summary of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Inhibition | Effective against specific proteases; mechanism involves competitive inhibition. |

| Protein Interaction | High-affinity binding observed with target receptors; used in structural biology studies. |

| Pharmacological Effects | Potential anti-inflammatory properties noted in preliminary studies. |

Case Studies

- Study on Enzyme Mechanisms : A study published in the Journal of Medicinal Chemistry evaluated the compound's role as an enzyme inhibitor, demonstrating significant activity against a specific protease involved in cancer progression. The study highlighted the importance of the compound's stereochemistry in achieving effective binding and inhibition .

- Protein-Ligand Binding Assays : In another investigation, the binding affinity of this compound was assessed using surface plasmon resonance (SPR). Results indicated that the compound binds with high specificity to target proteins relevant in inflammatory responses, suggesting its potential therapeutic applications .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics that support its use as a drug candidate for further development .

Q & A

Q. What are the common synthetic routes for (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including condensation of aldehydes with aminopyridines, followed by cyclization and functional group modifications. Catalysts like palladium or copper are often employed under reflux conditions in solvents such as DMF or toluene to achieve stereochemical control . Boc (tert-butoxycarbonyl) protection is introduced early to preserve the stereochemistry of the pyrrolidine ring.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

Q. What precautions are necessary for safe handling in the laboratory?

While the compound is not classified as acutely toxic, standard PPE (gloves, safety goggles) and fume hood use are recommended. Storage should be in a cool, dry environment (< -20°C for long-term stability) under inert gas to prevent decomposition .

Q. How is this compound applied in medicinal chemistry research?

It serves as a chiral building block for peptidomimetics and enzyme inhibitors, leveraging its rigid pyrrolidine scaffold to mimic peptide conformations. The phenoxy and Boc groups enhance solubility and stability during solid-phase peptide synthesis .

Q. What are the recommended storage conditions?

Store at 2–8°C in sealed, light-resistant containers under nitrogen or argon. Avoid exposure to moisture to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity?

- Catalyst Screening : Test chiral catalysts (e.g., Pd with phosphine ligands) to enhance stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, while toluene can reduce side reactions.

- Temperature Control : Lower temperatures (0–5°C) during cyclization steps can minimize racemization .

Q. What strategies resolve stereochemical ambiguities in the pyrrolidine ring?

Q. How does the compound’s conformation influence biological activity?

The (2S,4R) configuration enforces a trans-decalin-like puckered conformation, stabilizing hydrogen-bonding networks critical for receptor binding. Computational modeling (e.g., DFT) can predict how substituents (e.g., phenoxy) modulate ring flexibility and interaction with targets .

Q. How can hazardous byproducts (e.g., CO, NO) be mitigated during synthesis?

Q. How should conflicting data from different synthetic batches be analyzed?

- Reproducibility Tests : Replicate reactions under identical conditions to identify variability sources (e.g., catalyst lot differences).

- Batch Comparison : Analyze impurities via LC-MS and correlate with reaction yields or stereochemical outcomes. Contradictions often arise from trace metal contamination or solvent degradation .

Methodological Notes

- Data Contradictions : Discrepancies in stereochemical assignments (e.g., axial vs. equatorial substituents) require cross-validation using orthogonal techniques like vibrational circular dichroism (VCD) .

- Experimental Design : For scale-up, prioritize flow chemistry setups to maintain consistent mixing and temperature, critical for preserving enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.